Bienvenue dans la boutique en ligne BenchChem!

2-[(5R)-2-oxo-1,3-oxazolidin-5-yl]acetic acid

Chiral synthesis Oxazolidinone antibiotics Linezolid intermediates

2-[(5R)-2-oxo-1,3-oxazolidin-5-yl]acetic acid (CAS 114948-71-9) is a chiral, non-racemic oxazolidinone derivative bearing a reactive acetic acid side chain. With a molecular formula of C₅H₇NO₄ and a molecular weight of 145.11 g/mol, it serves as a key intermediate in the synthesis of oxazolidinone-class antibacterial agents, most notably linezolid.

Molecular Formula C5H7NO4
Molecular Weight 145.11 g/mol
CAS No. 114948-71-9
Cat. No. B6234796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(5R)-2-oxo-1,3-oxazolidin-5-yl]acetic acid
CAS114948-71-9
Molecular FormulaC5H7NO4
Molecular Weight145.11 g/mol
Structural Identifiers
SMILESC1C(OC(=O)N1)CC(=O)O
InChIInChI=1S/C5H7NO4/c7-4(8)1-3-2-6-5(9)10-3/h3H,1-2H2,(H,6,9)(H,7,8)/t3-/m1/s1
InChIKeyMTZFESAXMFTYQB-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(5R)-2-oxo-1,3-oxazolidin-5-yl]acetic acid (CAS 114948-71-9): Chiral Building Block Procurement Guide


2-[(5R)-2-oxo-1,3-oxazolidin-5-yl]acetic acid (CAS 114948-71-9) is a chiral, non-racemic oxazolidinone derivative bearing a reactive acetic acid side chain. With a molecular formula of C₅H₇NO₄ and a molecular weight of 145.11 g/mol, it serves as a key intermediate in the synthesis of oxazolidinone-class antibacterial agents, most notably linezolid [1]. The (5R) absolute configuration at the oxazolidinone C-5 position is critical, as this stereochemistry is directly translated into the final drug substance; the (5S)-enantiomer (CAS 851387-87-6) would yield the pharmacologically inactive (R)-isomer of linezolid [2]. This stereochemical requirement renders the compound non-fungible with its racemic mixture (CAS 118125-42-1) or the (5S)-enantiomer in any cGMP or research-grade synthesis targeting approved oxazolidinone drugs.

Why 2-[(5R)-2-oxo-1,3-oxazolidin-5-yl]acetic Acid Cannot Be Replaced by Generic Oxazolidinone Acetic Acid Analogs


The oxazolidinone acetic acid scaffold exists in three commercially available forms: the (5R)-enantiomer (CAS 114948-71-9), the (5S)-enantiomer (CAS 851387-87-6), and the racemic mixture (CAS 118125-42-1). While all three share the identical molecular formula and connectivity, their interchangeability in synthesis is precluded by the stringent stereochemical requirements of the downstream pharmaceutical targets. The oxazolidinone antibacterials linezolid and tedizolid are approved exclusively as (5S)-configured final drug substances [1]. However, the established industrial route employs a chiral-pool strategy starting from (R)-glycidyl butyrate, which installs the (5R) configuration at the C-5 hydroxymethyl intermediate; subsequent chemical transformations invert the C-5 configuration to yield the required (5S)-aminomethyl product [2]. Substituting the (5R)-acetic acid intermediate with the (5S)-enantiomer or the racemate would derail this validated stereochemical pathway, introducing an undesired enantiomer that must be purged—adding cost, reducing yield, and complicating regulatory filings.

2-[(5R)-2-oxo-1,3-oxazolidin-5-yl]acetic Acid: Quantitative Differentiation Evidence for Procurement Decision-Making


Stereochemical Configuration: (5R)-Enantiomer vs. (5S)-Enantiomer and Racemate for Oxazolidinone Drug Synthesis

The absolute configuration at the oxazolidinone C-5 position dictates the stereochemical outcome of the final drug substance. The approved oxazolidinone antibiotics linezolid and tedizolid possess the (5S) configuration; however, the established industrial synthesis employs (R)-glycidyl butyrate as the chiral starting material, which directly furnishes the (5R) configuration at the C-5 hydroxymethyl intermediate stage [1]. This (5R) intermediate is subsequently converted to the (5S)-aminomethyl final product via a mesylation/azidation/reduction sequence that proceeds with inversion of configuration [2]. Using the (5S)-acetic acid analog (CAS 851387-87-6) as a starting material would bypass this inversion step and lead to the incorrect (5R)-drug enantiomer, which is pharmacologically inactive. The racemate (CAS 118125-42-1) introduces a 50% impurity burden that necessitates chiral resolution, reducing overall yield and increasing cost [3].

Chiral synthesis Oxazolidinone antibiotics Linezolid intermediates

Patent-Cited Intermediary Role: Direct Incorporation in Novel Linezolid Synthetic Processes

The compound 2-[(5R)-2-oxo-1,3-oxazolidin-5-yl]acetic acid and its hydroxymethyl analog are explicitly designated as key intermediates in multiple patented processes for linezolid manufacture. EP 2595968 A1 and US 9,586,913 describe a novel route wherein (R)-epichlorohydrin is reacted with 3-fluoro-4-morpholinyl aniline, followed by carbonylation to form the oxazolidinone ring bearing a (5R)-chloromethyl substituent; this intermediate is subsequently converted through a series of steps to (5S)-linezolid [1][2]. The (5R) acetic acid derivative serves as the carboxylate counterpart to these intermediates, enabling alternative convergent synthetic strategies. In contrast, the (5S)-enantiomer (CAS 851387-87-6) and the racemate (CAS 118125-42-1) are not cited in any approved regulatory filing or major patent for oxazolidinone antibiotic synthesis .

Linezolid synthesis Process chemistry Patent intermediates

Physicochemical Property Differentiation: Predicted Lipophilicity (XLogP3) and Acid Dissociation Constant (pKa)

While the (5R) and (5S) enantiomers share identical calculated physicochemical properties due to their enantiomeric relationship, the racemic mixture (CAS 118125-42-1) may exhibit altered solid-state properties (e.g., melting point, solubility) due to racemic compound formation. PubChem computed properties for the (5R) enantiomer include XLogP3 = -0.7, hydrogen bond donor count = 2, hydrogen bond acceptor count = 4, and rotatable bond count = 2 [1]. ChemicalBook reports a predicted pKa of 4.12 ± 0.10 and a predicted boiling point of 534.0 ± 19.0 °C for the racemate . These values are consistent across enantiomers; however, the (5R) enantiomer's single-stereoisomer nature ensures predictable behavior in chiral environments (e.g., enzymatic resolutions, diastereomeric salt resolutions) compared to the racemate .

Lipophilicity pKa Oxazolidinone property prediction

Commercial Availability and Enantiomeric Purity: Single-Enantiomer vs. Racemate Procurement Options

The (5R)-enantiomer (CAS 114948-71-9) is commercially available from multiple suppliers at a specified purity of 97% (HPLC) . The (5S)-enantiomer (CAS 851387-87-6) is also available at 97% purity . The racemic mixture (CAS 118125-42-1) is available but is labeled as '2-(2-oxooxazolidin-5-yl)acetic acid' without stereochemical designation, and suppliers do not typically specify enantiomeric composition . For applications requiring stereochemically defined intermediates, the (5R) enantiomer provides a known, single stereoisomer, eliminating the need for in-house chiral analysis or resolution. No supplier currently offers certified enantiomeric excess (ee) values above 97% for any of the three forms; however, the (5R) enantiomer is the only form directly linked to patented pharmaceutical synthetic routes .

Chiral purity Enantiomeric excess Chemical procurement

2-[(5R)-2-oxo-1,3-oxazolidin-5-yl]acetic Acid: Validated Application Scenarios for Research and Industrial Procurement


Synthesis of Linezolid and Its Regulatory-Compliant Intermediates

The (5R)-acetic acid intermediate directly supports the convergent synthesis of linezolid as outlined in EP 2595968 A1 and US 9,586,913 [1]. Its (5R) configuration matches the chiral pool starting material (R)-glycidyl butyrate, ensuring seamless integration into existing batch records without stereochemical re-validation. For CDMOs and generic API manufacturers, procuring this single enantiomer eliminates the need for in-process chiral purity monitoring at the intermediate stage.

Development of Next-Generation Oxazolidinone Antibiotics (Tedizolid, Radezolid Analogs)

The oxazolidinone core with a C-5 acetic acid side chain serves as a versatile intermediate for structure-activity relationship (SAR) exploration. The (5R) configuration is the common precursor for all approved (5S)-configured oxazolidinone drugs, as the C-5 stereochemistry is inverted during the mesylation/azidation sequence [2]. Medicinal chemistry teams can use this intermediate to generate diverse C-5 amide, ester, and heterocycle libraries while maintaining control over the final drug's stereochemistry.

Chiral Auxiliary and Asymmetric Synthesis Research

Beyond its role as a pharmaceutical intermediate, the (5R)-oxazolidinone acetic acid scaffold is a member of the broader class of chiral oxazolidinones used as auxiliaries in Evans-type asymmetric alkylation, aldol, and cycloaddition reactions . The acetic acid side chain provides a convenient handle for further functionalization, enabling its use as a chiral building block in academic and industrial asymmetric synthesis programs.

Quote Request

Request a Quote for 2-[(5R)-2-oxo-1,3-oxazolidin-5-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.